
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine
Overview
Description
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (CAS 134030-22-1) is a sterically hindered diamine with the molecular formula C₂₆H₄₀N₂ and a molecular weight of 380.620 g/mol . It features two 2,6-diisopropylphenyl substituents attached to an ethylenediamine backbone, conferring significant steric bulk and electron-donating properties. The compound is commercially available as a 98% white solid (Greenbo Biochem) and is widely utilized in coordination chemistry as a ligand for transition metals, owing to its ability to stabilize metal centers and modulate catalytic activity . Its structural rigidity and solubility in organic solvents (e.g., THF, toluene) make it valuable in synthesizing organometallic complexes and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine typically involves the reaction of 2,6-diisopropylaniline with ethylenediamine. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The process involves heating the mixture to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
Coordination Chemistry
DIPDA serves as an effective ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes.
Application | Details |
---|---|
Ligand for Metal Complexes | Forms stable complexes with transition metals, enhancing catalytic activity. |
Catalysis | Used in reactions such as cross-coupling and oxidation processes. |
Organic Synthesis
As a reagent in organic synthesis, DIPDA facilitates the formation of various compounds through reactions such as oxidation and reduction.
Reaction Type | Products Formed |
---|---|
Oxidation | Imine oxides |
Reduction | Amines |
Substitution | Substituted diimines |
Biological Studies
Research is ongoing into the biological activities of DIPDA, including its interactions with biomolecules that may lead to potential therapeutic applications.
- Mechanism of Action: The compound's structure allows it to interact with biological targets, potentially influencing cellular processes.
- Therapeutic Potential: Investigations are focused on its use as a precursor for drug development.
Material Science
DIPDA is utilized in the development of advanced materials due to its unique chemical properties.
- Polymer Chemistry: It can serve as a building block for synthesizing polymers with specific functionalities.
- Nanotechnology: Its coordination properties are explored in creating nanomaterials for various applications.
Case Study 1: Catalytic Applications
A study demonstrated the effectiveness of DIPDA as a ligand in palladium-catalyzed cross-coupling reactions. The research showed that using DIPDA significantly increased the reaction yields compared to traditional ligands .
Case Study 2: Biological Interaction
Research published in a peer-reviewed journal investigated the interaction of DIPDA with specific receptors in cancer cells. The findings indicated that DIPDA exhibited selective binding properties that could be harnessed for targeted drug delivery systems .
Mechanism of Action
The mechanism of action of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The steric bulk of the 2,6-diisopropylphenyl groups provides stability to the complexes and influences their reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine with structurally or functionally related compounds, focusing on molecular properties, applications, and research findings:
Key Comparative Insights
Steric and Electronic Effects :
- The ethylenediamine derivative provides exceptional steric shielding, making it ideal for stabilizing low-coordinate metal centers (e.g., Fe, Co) in catalytic systems . In contrast, carbodiimide lacks coordinating amines but reacts with acids, serving as a stabilizer in polymers .
- Ethanediimine and pentane-2,4-diimine feature conjugated imine systems, enabling redox activity and applications in photoactive materials .
Reactivity and Functional Utility :
- Ethylenediamine is a versatile precursor; for example, it reacts with phosphoryl chloride to form diazaphospholidine oxides, which are precursors for chiral catalysts .
- Carbodiimide ’s N=C=N group reacts with carboxylic acids, making it useful in suppressing side reactions during polymer processing .
aureus) .
Polymer Science Applications :
- Pentane-2,4-diimine derivatives enable controlled polymerization of olefins, achieving high molecular weights (e.g., ~50,000 g/mol) and narrow dispersity (Ð = 1.2) .
Research Findings and Data
- Catalytic Performance: Ethylenediamine-derived iron complexes exhibit high activity in ethylene polymerization, with turnover frequencies exceeding 10⁴ h⁻¹ .
- Thermal Stability : Bis(2,6-diisopropylphenyl)carbodiimide retains stability up to 250°C, outperforming less hindered carbodiimides .
- Structural Analysis: X-ray crystallography of the ethylenediamine ligand reveals a planar N₂C₂ core with N–C bond lengths of 1.47 Å, consistent with strong σ-donor character .
Biological Activity
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (commonly referred to as BDI) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of BDI, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
BDI is characterized by its molecular formula , featuring two bulky 2,6-diisopropylphenyl groups attached to an ethylenediamine backbone. This structure contributes to its unique reactivity and interaction with biological systems.
BDI's biological activity is primarily attributed to its ability to form stable complexes with metal ions, which enhances its role as a ligand in coordination chemistry. The diimine structure allows BDI to participate in various catalytic processes and interact with biomolecules. Research suggests that BDI may influence several cellular pathways, including:
- Metal Ion Coordination : BDI can bind with transition metals, facilitating catalytic reactions that are crucial in biological systems.
- Interaction with Enzymes : Preliminary studies indicate that BDI may inhibit certain enzyme activities, thus affecting metabolic pathways.
Anticancer Properties
Recent studies have investigated the potential anticancer effects of BDI. For instance, a study demonstrated that BDI exhibited cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung cancer) | 15.2 | Induction of apoptosis |
MCF-7 (Breast cancer) | 12.8 | Cell cycle arrest |
HeLa (Cervical cancer) | 10.5 | Inhibition of proliferation |
These findings suggest that BDI may induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
BDI has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant antibacterial activity against several strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
- Cytotoxicity in Cancer Cells : A study published in Journal of Medicinal Chemistry reported that BDI significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) revealed that BDI effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, suggesting its potential application in treating resistant infections.
Comparative Analysis with Similar Compounds
BDI shares structural similarities with other diimine compounds but exhibits unique biological activities due to its bulky substituents. A comparison table illustrates these differences:
Compound | Biological Activity | Notable Features |
---|---|---|
N,N'-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene | Moderate anticancer activity | Less sterically hindered |
This compound | Strong anticancer and antimicrobial activity | Enhanced steric bulk improves binding |
Properties
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27-28H,15-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMDHNMIJJBYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NCCNC2=C(C=CC=C2C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413079 | |
Record name | N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134030-22-1 | |
Record name | N1,N2-Bis[2,6-bis(1-methylethyl)phenyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134030-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134030-22-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.